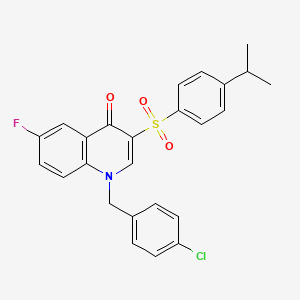

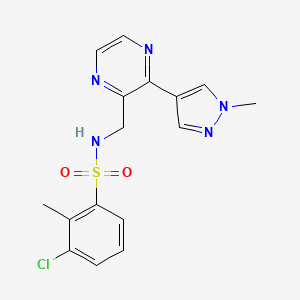

methyl 4-(4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, methyl 4-(4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamido)benzoate, is a complex organic molecule that appears to be related to a family of compounds with a pyridazine core. Pyridazine derivatives are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications. The compound is not directly mentioned in the provided papers, but the papers do discuss various related pyridazine derivatives and their synthesis, properties, and potential applications.

Synthesis Analysis

The synthesis of pyridazine derivatives can involve various methods, including thermolysis, photolysis, and condensation reactions. For instance, the thermolysis of 6-(benzylidenehydrazino)uracil derivatives typically leads to the formation of pyrazolo[3,4-d]pyrimidine derivatives . In another study, the synthesis of optically active pyridazinone derivatives was achieved through enantioselective methods, starting from compounds like (R)-D-alanine . These methods highlight the versatility and complexity of synthesizing pyridazine-related compounds, which could be relevant to the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is often elucidated using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, the crystal structure of certain pyridazine derivatives has been determined, revealing details about their molecular geometry and intermolecular interactions . Density functional theory (DFT) calculations are also employed to predict and analyze the molecular structure and properties of these compounds .

Chemical Reactions Analysis

Pyridazine derivatives can undergo various chemical reactions, including cyclization, condensation, and substitution reactions. These reactions can lead to the formation of a wide range of heterocyclic compounds with potential biological activities . The reactivity of these compounds is influenced by their functional groups and the presence of substituents on the pyridazine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The presence of different substituents can significantly affect these properties. For example, the introduction of bulky conjugated chains in pyridazine-based coordination polymers can lead to materials with photocatalytic and electrocatalytic performances . Additionally, the study of global chemical reactivity descriptors, natural population analysis (NPA), and non-linear optical (NLO) properties provides insights into the behavior of these compounds under different conditions .

Scientific Research Applications

Efficient Synthesis and Biological Activity

A study highlights the synthesis and reactions of novel indolylpyridazinone derivatives with expected biological activity. This research demonstrates the versatility of pyridazinone derivatives in synthesizing compounds with potential antibacterial properties, suggesting that similar compounds like "methyl 4-(4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamido)benzoate" might also possess biological activities worth exploring (Abubshait, 2007).

Heterocyclic System Synthesis

Another research avenue involves the use of methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate for preparing heterocyclic systems like pyridazinones, indicating the potential of similar compounds to act as intermediates in synthesizing a wide range of heterocyclic structures with possible pharmacological activities (Toplak et al., 1999).

Protoporphyrinogen IX Oxidase Inhibitor

A potent thieno[2,3-d]pyrimidine-2,4-dione-based protoporphyrinogen IX oxidase (PPO) inhibitor was discovered, showcasing the role of pyridazinone derivatives in developing new herbicides. This suggests that compounds like "methyl 4-(4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamido)benzoate" could be explored for their potential as PPO inhibitors or other agriculturally relevant activities (Wang et al., 2021).

Antiviral Activity

The conversion of some 2(3H)-furanones bearing a pyrazolyl group into other heterocyclic systems with a study of their antiviral activity demonstrates the potential of structurally related compounds to serve as leads in antiviral drug development. Given the structural similarities, exploring "methyl 4-(4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamido)benzoate" for antiviral properties could be valuable (Hashem et al., 2007).

Aromatic Acid Degradation

Research on the degradation of aromatic acids by Pseudomonas putida outlines pathways for breaking down complex organic compounds, hinting at the environmental and biotechnological applications of related compounds in bioremediation and the degradation of pollutants (Williams & Murray, 1974).

properties

IUPAC Name |

methyl 4-[4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanoylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4/c1-16-5-7-17(8-6-16)20-13-14-22(28)26(25-20)15-3-4-21(27)24-19-11-9-18(10-12-19)23(29)30-2/h5-14H,3-4,15H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIGQUVIADMCPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)

![7-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/structure/B2538408.png)

![N-(4-ethylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2538409.png)

![Methyl 4-(((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2538414.png)

![Ethyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2538417.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide](/img/structure/B2538418.png)

![N-(2-chloro-4-fluorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2538420.png)